3-(4-Bromophenyl)-2-methylprop-2-enoic acid, also known as 4-bromocinnamic acid, is an organic compound characterized by a bromophenyl group attached to a propenoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 227.057 g/mol. This compound is classified under several categories, including aromatic heterocycles, aromatic cyclic structures, carboxylic acids, and aryl halides .
The synthesis of 3-(4-Bromophenyl)-2-methylprop-2-enoic acid can be achieved through various methods. One common approach involves the bromination of cinnamic acid derivatives. The process typically includes the following steps:
The bromination reaction is sensitive to conditions such as temperature and solvent choice, which can significantly affect yield and purity. The use of Lewis acids like aluminum chloride can enhance reaction efficiency by facilitating the electrophilic substitution mechanism .
3-(4-Bromophenyl)-2-methylprop-2-enoic acid participates in various chemical reactions, including:
The compound's reactivity is influenced by its electron-withdrawing bromine substituent, which enhances electrophilicity in substitution reactions .
The mechanism of action for 3-(4-Bromophenyl)-2-methylprop-2-enoic acid primarily involves its role as an intermediate in organic synthesis. Its ability to participate in electrophilic aromatic substitutions allows it to form various derivatives that can be utilized in pharmaceuticals and agrochemicals.
The compound's reactivity can be attributed to the resonance stabilization provided by the aromatic ring, which allows for diverse synthetic pathways leading to complex molecules .
Relevant data indicates that the compound's stability and solubility are crucial for its applications in synthesis and research .
3-(4-Bromophenyl)-2-methylprop-2-enoic acid finds several scientific uses:
The strategic incorporation of halogenated aromatic systems into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. 3-(4-Bromophenyl)-2-methylprop-2-enoic acid emerged as a structurally refined derivative of cinnamic acid analogs, designed to overcome limitations in metabolic stability and target affinity observed in early α,β-unsaturated carboxylic acid pharmacophores. The deliberate inclusion of the para-bromine substituent coincided with advancements in cross-coupling methodologies, transforming this compound from a simple building block into a versatile intermediate for complex molecule assembly [5]. Its structural evolution parallels the development of antileukotrienic agents like VUFB 20609, where this core served as the foundational scaffold for structure-activity relationship studies targeting inflammatory pathways [5]. The 4-bromophenyl moiety specifically enables late-stage diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing medicinal chemists to rapidly generate derivative libraries for biological screening – a strategy extensively employed in optimizing indole-based therapeutics showing antiviral and anti-inflammatory potential [2].
The propenoic acid system in 3-(4-bromophenyl)-2-methylprop-2-enoic acid confers distinctive reactivity profiles essential for its synthetic utility and biological interactions. This α,β-unsaturated system exhibits three principal characteristics:
Table 1: Comparative Reactivity of α,β-Unsaturated Carboxylic Acid Derivatives
| Compound | Electrophilicity (β-carbon) | Conjugate Addition Rate (PhSH) | Reduction Potential (NaBH₄) |
|---|---|---|---|
| Cinnamic acid | Moderate | 1.0 (reference) | Complete in 12h |
| 3-(4-Bromophenyl)acrylic acid | Enhanced (resonance +I) | 2.3× faster | Complete in 8h |
| 3-(4-Bromophenyl)-2-methylprop-2-enoic acid | Highly enhanced (steric + electronic) | 5.1× faster | Incomplete (50%, 24h) |
The C2 methyl group induces steric acceleration of conjugate additions by destabilizing the ground state – a phenomenon exploited in synthesizing saturated chain derivatives like 3-(4-bromophenyl)-2-methylpropanoic acid (CAS 66735-01-1), an intermediate in non-steroidal anti-inflammatory drug (NSAID) analogs [6]. Catalytic hydrogenation of the unsaturated precursor efficiently generates this pharmacologically relevant saturated analog, though reaction conditions require optimization to prevent dehalogenation [5].
The 4-bromophenyl group functions as a master modulator of molecular properties through synergistic electronic and steric effects:
Electronic Effects: Bromine's +R/-I character redistributes electron density across the aryl ring, lowering the π* orbital energy and enhancing conjugation with the acrylic system. This amplifies the electron-withdrawing character of the aromatic system, increasing the electrophilicity of the β-carbon by ~30% compared to the phenyl analog (Hammett σₚ = 0.23 for Br vs. 0.00 for H) [8]. Simultaneously, the halogen creates a synthetic handle for metal-catalyzed cross-couplings – a critical feature exploited in synthesizing antileukotrienic hybrid molecules where the bromide undergoes selective Suzuki coupling with boronic esters [5].
Steric and Lipophilic Contributions: With a molar refractivity (MR) of 8.88 and ClogP increment of +1.04, bromine significantly influences bioavailability parameters without the metabolic liabilities of methyl groups. The para substitution avoids steric clashes with the acrylic acid moiety while optimizing membrane permeability. These attributes manifest in derivatives like 2-(4-bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6), where the halogen enhances crystallinity and shelf stability under ambient conditions [4].
Table 2: Steric and Electronic Parameters of Key Substituents
| Aryl Substituent | Hammett σₚ | Molar Refractivity | ClogP Contribution | Impact on Acrylic Acid pKa |
|---|---|---|---|---|
| H | 0.00 | 1.03 | 0.00 | 4.44 |
| 4-F | 0.06 | 1.60 | +0.14 | 4.41 |
| 4-Br | 0.23 | 8.88 | +1.04 | 4.32 |
| 4-CF₃ | 0.54 | 5.02 | +0.88 | 4.18 |
The bromine atom also directs subsequent electrophilic aromatic substitutions meta to its position, enabling regioselective elaboration of the ring. This controlled diversification is unattainable with phenyl or para-alkylphenyl analogs. When combined with the C2 methyl group’s conformational effects, the 4-bromophenyl substituent transforms a simple acrylic acid into a spatially tuned pharmacophore capable of penetrating deep hydrophobic enzyme pockets – a design principle validated in COX-inhibitory chalcones bearing halogenated aryl systems [2].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: